2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 4-nitrobenzoate
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Overview
Description
2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 4-nitrobenzoate is a complex organic compound that features a thiazole ring, a phenyl group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Aldol Condensation: The thiazole derivative is then subjected to an aldol condensation with an aromatic aldehyde to form the desired intermediate.
Esterification: The intermediate is esterified with 4-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl group.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of phenols or other substituted aromatic compounds.
Scientific Research Applications
2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 4-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the thiazole ring.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl benzoate
- 2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 4-chlorobenzoate
Uniqueness
The presence of the nitro group in 2-methoxy-4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl 4-nitrobenzoate makes it unique compared to its analogs. This group can undergo reduction to form amines, which can further react to form various derivatives with potential biological activities.
Properties
Molecular Formula |
C24H17N3O6S |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H17N3O6S/c1-32-20-13-15(14-21-22(28)26-24(34-21)25-17-5-3-2-4-6-17)7-12-19(20)33-23(29)16-8-10-18(11-9-16)27(30)31/h2-14H,1H3,(H,25,26,28)/b21-14+ |
InChI Key |
ZMFVEAVWXUMJQJ-KGENOOAVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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